molecular formula C22H16F2N2O3 B2773954 N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,6-difluorobenzamide CAS No. 921890-13-3

N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,6-difluorobenzamide

Cat. No.: B2773954
CAS No.: 921890-13-3
M. Wt: 394.378
InChI Key: GWMAKTRHTGBYAK-UHFFFAOYSA-N
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Description

N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,6-difluorobenzamide is a useful research compound. Its molecular formula is C22H16F2N2O3 and its molecular weight is 394.378. The purity is usually 95%.
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Properties

IUPAC Name

N-(5-ethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)-2,6-difluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16F2N2O3/c1-2-26-17-8-3-4-9-19(17)29-18-11-10-13(12-14(18)22(26)28)25-21(27)20-15(23)6-5-7-16(20)24/h3-12H,2H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWMAKTRHTGBYAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2OC3=C(C1=O)C=C(C=C3)NC(=O)C4=C(C=CC=C4F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,6-difluorobenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, particularly focusing on its antibacterial properties, molecular interactions, and therapeutic implications based on diverse research findings.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

  • Formula : C24H22N2O5
  • Molecular Weight : 418.449 g/mol
  • Purity : Typically ≥ 95%

The structural features include a dibenzo[b,f][1,4]oxazepine core, which is known for its diverse pharmacological properties.

Antibacterial Properties

Recent studies have highlighted the compound's antibacterial activity, particularly against Staphylococcus aureus. The compound's mechanism of action appears to involve inhibition of the FtsZ protein, a crucial component in bacterial cell division. This inhibition leads to morphological changes in bacterial cells and ultimately affects their viability.

Case Study: FtsZ Inhibition

A study compared the antibacterial efficacy of this compound with related compounds. The findings indicated that the difluorobenzamide motif significantly enhances antibacterial activity due to improved hydrophobic interactions with the FtsZ protein.

CompoundMIC (µg/mL)Activity
N-(10-ethyl-11-oxo...)8High
3-Methoxybenzamide256Moderate
2,6-Difluoro-3-methoxybenzamide8High

Table 1: Minimum Inhibitory Concentration (MIC) values for various compounds against S. aureus strains .

The compound's biological activity is primarily attributed to its ability to bind to the allosteric site of the FtsZ protein. Molecular dynamics simulations and docking studies reveal that the difluorobenzamide group enhances binding affinity through:

  • Hydrophobic Interactions : Fluorine atoms facilitate stronger interactions with hydrophobic pockets in the FtsZ protein.
  • Hydrogen Bonds : Key hydrogen bonds form between the carboxamide group and specific residues within the FtsZ structure.

Molecular Docking Studies

Molecular docking studies have demonstrated that N-(10-ethyl-11-oxo...) adopts a non-planar conformation when bound to FtsZ, which is crucial for its inhibitory activity. This conformation allows for optimal interaction with the target protein .

Therapeutic Implications

Given its potent antibacterial properties, this compound holds promise as a lead candidate for developing new antibiotics, particularly against resistant strains of bacteria such as methicillin-resistant Staphylococcus aureus (MRSA). The structural modifications that enhance its binding affinity could lead to more effective derivatives.

Future Research Directions

Further investigations are warranted to explore:

  • In Vivo Efficacy : Assessing the compound's effectiveness in animal models.
  • Toxicology Studies : Evaluating safety profiles and potential side effects.
  • Structural Optimization : Modifying chemical structures to enhance potency and reduce toxicity.

Q & A

Basic Research Questions

Q. What are the critical steps and analytical methods for synthesizing and characterizing this compound?

  • Answer : The synthesis involves multi-step reactions, including alkylation to introduce the ethyl group and coupling of the 2,6-difluorobenzamide moiety to the dibenzo[b,f][1,4]oxazepin core. Key steps require precise control of temperature (e.g., 60–80°C for cyclization) and pH (neutral to mildly acidic conditions).
  • Characterization : Use NMR (¹H/¹³C) to confirm substituent positions and purity, HPLC (>95% purity threshold), and mass spectrometry for molecular weight validation. For crystallinity analysis, X-ray diffraction is recommended if single crystals are obtainable .

Q. How do solubility and stability properties influence experimental design?

  • Answer : The compound’s solubility is solvent-dependent: polar aprotic solvents (e.g., DMSO) enhance solubility, while nonpolar solvents (e.g., hexane) are ineffective. Stability studies under varying pH (4–9) and temperature (4–40°C) should precede biological assays. Use accelerated stability testing (40°C/75% RH for 4 weeks) to predict degradation pathways .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities of structurally analogous compounds?

  • Answer : Cross-validate findings using:

  • Orthogonal assays (e.g., enzyme inhibition + cellular viability assays).
  • SAR studies : Compare substitutions (e.g., fluoro vs. methoxy groups) to isolate pharmacophore contributions. For example, the 2,6-difluoro group may enhance target binding affinity compared to methoxy analogs .
    • Example : If one study reports antimicrobial activity but another does not, test both compounds under identical conditions (e.g., MIC assays in standardized media) .

Q. How can researchers identify the molecular target(s) of this compound?

  • Answer : Use a multi-method approach:

Affinity chromatography : Immobilize the compound on resin to pull down binding proteins from cell lysates.

Computational docking : Screen against enzymes/receptors with structural homology to known dibenzo[b,f][1,4]oxazepine targets (e.g., kinases, GPCRs).

CRISPR-Cas9 knockout : Validate target relevance by silencing candidate genes and assessing activity loss .

Q. What experimental designs optimize reaction yields for large-scale synthesis?

  • Answer : Apply Design of Experiments (DoE) to variables like:

  • Catalyst loading (e.g., 1–5 mol% Pd for coupling reactions).
  • Solvent polarity (e.g., DMF vs. THF).
  • Table 1 : Example DoE for Suzuki-Miyaura coupling:
Catalyst (mol%)SolventTemp (°C)Yield (%)
2DMF8072
5THF6065
  • Optimize for >80% yield using response surface methodology .

Q. How does the compound’s electronic configuration influence its reactivity?

  • Answer : The electron-withdrawing oxo group at position 11 increases electrophilicity at the benzamide ring, facilitating nucleophilic aromatic substitution. Use DFT calculations (e.g., Gaussian 16) to map frontier molecular orbitals (HOMO/LUMO) and predict sites for functionalization .

Q. What methodologies address discrepancies in purity assessments across labs?

  • Answer : Standardize protocols:

  • HPLC : Use identical columns (C18, 5 µm) and mobile phases (acetonitrile/water + 0.1% TFA).
  • Quantitative NMR : Employ an internal standard (e.g., 1,3,5-trimethoxybenzene) for absolute purity .

Cross-Disciplinary Applications

Q. Can this compound be repurposed for environmental or material science applications?

  • Answer : While primarily studied for pharmacology, its aromatic and heterocyclic structure suggests potential as:

  • A fluorescent probe : Modify with photoactive groups (e.g., dansyl) for imaging.
  • A ligand in coordination chemistry : Test metal-binding capacity via UV-Vis titration (e.g., with Cu²⁺ or Fe³⁺) .

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